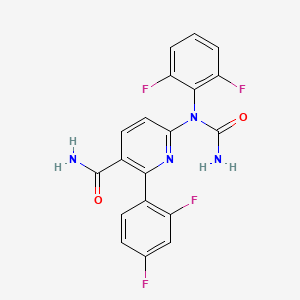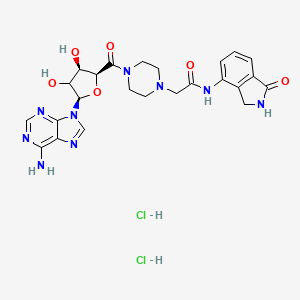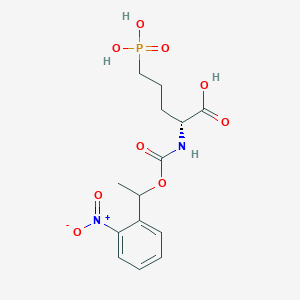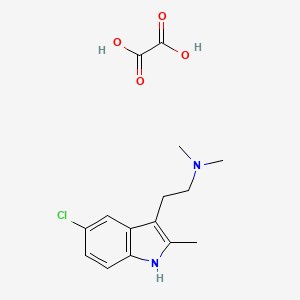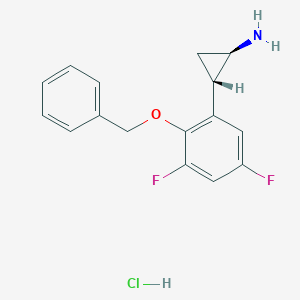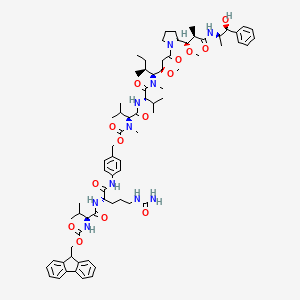
Fmoc-Val-Cit-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-Cit-PAB-MMAE is a complex chemical compound that consists of a linker and a potent microtubule inhibitor. The compound is primarily used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies. The linker component, Fmoc-Val-Cit-PAB, is designed to be cleaved by specific enzymes within the tumor environment, releasing the active drug, monomethyl auristatin E (MMAE), which inhibits cell division by disrupting microtubules .
Mechanism of Action
Target of Action
Fmoc-Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) that targets cancer cells . The primary target of this compound is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is crucial for cell division, and its inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
The compound consists of three components: an ADC linker (Fmoc-Val-Cit-PAB), a potent tubulin inhibitor (MMAE), and an antibody . The antibody portion selectively recognizes and binds to a specific antigen on the surface of the cancer cell, delivering the ADC inside the cancer cell . Once inside the cell, the compound is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . This interaction triggers the release of the cytotoxic payload, MMAE .
Biochemical Pathways
Upon internalization and lysosomal degradation, the monosaccharide is removed and the exposed dipeptide is degraded, which liberates the attached payload inside the target cell . MMAE then binds to tubulin, inhibiting its polymerization . This disruption of the microtubule network inhibits mitosis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its design. The compound is protected from degradation in the circulation by a sterically encumbering glucuronide moiety . This design enhances the circulating stability of the compound, improving its bioavailability . Further pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
The result of this compound’s action is a significant inhibition of proliferation and cell death in tumor cells . By selectively targeting cancer cells and inhibiting tubulin, the compound minimizes damage to healthy cells . This selective cytotoxicity is a key advantage of ADCs like this compound.
Action Environment
The action of this compound is influenced by the tumor microenvironment. The compound’s effectiveness depends on the presence of the target antigen on the cancer cell surface and the activity of cathepsin B and related enzymes in tumor lysosomes . Additionally, the stability of the compound in the circulation can be affected by extracellular enzymes
Biochemical Analysis
Biochemical Properties
Fmoc-Val-Cit-PAB-MMAE plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its function . The nature of these interactions is inhibitory, leading to the disruption of microtubule dynamics, which is crucial for cell division and viability .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells. It influences cell function by disrupting cell division, which can lead to cell death . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can lead to a decrease in the viability of cancer cells
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathway related to tubulin polymerization
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, where tubulin is located
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Cit-PAB-MMAE involves several steps:
Fmoc Protection: The N-terminal amino group of the peptide is protected using 9-fluorenylmethyloxycarbonyl (Fmoc).
Peptide Coupling: The peptide sequence Val-Cit-PAB is synthesized using standard solid-phase peptide synthesis techniques.
Carbamate Formation: The Fmoc-Val-Cit-PAB peptide is reacted with a carbonate derivative to form a carbamate linkage.
Fmoc Deprotection: The Fmoc group is removed to expose the amino group for further coupling.
Amide Coupling: The exposed amino group is coupled with monomethyl auristatin E (MMAE) to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Cleavage Reactions: The linker is designed to be cleaved by specific enzymes such as cathepsin B within the tumor environment.
Hydrolysis: The carbamate and amide bonds can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the peptide and auristatin moieties
Common Reagents and Conditions
Cleavage Reactions: Enzymes like cathepsin B.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Common oxidizing and reducing agents used in peptide chemistry
Major Products Formed
Cleavage Products: Release of monomethyl auristatin E (MMAE) and the peptide fragments.
Hydrolysis Products: Decomposition into smaller peptide fragments and MMAE
Scientific Research Applications
Fmoc-Val-Cit-PAB-MMAE has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and linker chemistry.
Biology: Investigated for its role in targeted drug delivery and enzyme-specific cleavage.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of ADCs and other targeted therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PAB-MMAE: Similar linker and payload but without the Fmoc protection.
Val-Ala-PAB-MMAE: Uses a different peptide sequence in the linker.
Gly-Gly-PAB-MMAE: Another variation in the peptide sequence
Uniqueness
Fmoc-Val-Cit-PAB-MMAE is unique due to its Fmoc protection, which provides additional stability during synthesis and allows for selective deprotection and coupling reactions. This makes it particularly useful in the precise construction of antibody-drug conjugates .
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGFVOXIOMBMC-UUMMFNFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H104N10O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1345.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
